molecular formula C8H7FO B156033 2-(4-Fluorophenyl)acetaldehyde CAS No. 1736-67-0

2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033
CAS No.: 1736-67-0
M. Wt: 138.14 g/mol
InChI Key: KCXZRESSSSYYCW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO. It is a derivative of acetaldehyde where the hydrogen atom in the phenyl ring is substituted by a fluorine atom at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Fluorophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol, and subsequent oxidation to the aldehyde . Another method includes the use of Grignard reagents where 4-fluorobenzyl chloride reacts with formaldehyde under controlled conditions to yield the desired aldehyde .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-fluorobenzylideneacetone followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to its biological activities .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)acetaldehyde
  • 2-(4-Bromophenyl)acetaldehyde
  • 2-(4-Methylphenyl)acetaldehyde

Comparison: 2-(4-Fluorophenyl)acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and synthesis .

Properties

IUPAC Name

2-(4-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXZRESSSSYYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456061
Record name 2-(4-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-67-0
Record name 4-Fluorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of pyridinium chlorochromate (6.9 g, 21.4 mmol) in CH2Cl2 (100 ml) was added a solution of 2-(4-fluorophenyl)ethanol (3.0 g, 21.4 mmol) in CH2Cl2 (10 ml). The resulting suspension was stirred for 2 hours at room temperature and was then diluted with ether. The resulting suspension was filtered through a pad of Celite and washed with ether. The solvents were removed under reduced pressure to yield the crude title compound as a green oil (2.6 g, 86%), which was used as such for further reaction.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 672 mg of o-iodoxybenzoic acid in methyl sulfoxide (5 mL) was added 250 μL of 2-(4-fluorophenyl)ethanol and stirring was continued for 3 h. Water (20 mL) was added and the reaction mixture filtered, the filtrate was extracted with ether (3×20 mL), washed with brine (10 mL), dried over magnesium sulfate, and concentrated to give 2-(4-fluorophenyl) ethanal as an unstable oil. The material was immediately dissolved in acetonitrile (3.5 mL) at 0° C. and 264 μL of bromotrimethylsilane and 142 μL of methyl sulfoxide were added. After stirring for 1 h, water (10 mL) was added and the reaction mixture was extracted with ether (3×20 mL), washed with brine (10 mL), dried over magnesium sulfate, and concentrated to give the title compound (220 mg) as an unstable oil which was used immediately without further purification.
Quantity
672 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To p-fluorophenethyl alcohol (4.5 g, 31.9 mmol) in 50 ml dichloromethane is added sodium acetate (0.5 g, 6.2 mmol) and pyridinium chlorochromate (10.4 g, 48.1 mmol) with stirring, at RT and under nitrogen. The reaction mixture is stirred for about 2 hours and then filtered through a column of Florisil using dichloromethane. The filtrate is dried, concentrated under vacuum and distilled (short path) to yield p-fluorophenylacetaldehyde (fraction at 90°, 3.5 mm Hq.).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)acetaldehyde
Reactant of Route 2
2-(4-Fluorophenyl)acetaldehyde
Reactant of Route 3
2-(4-Fluorophenyl)acetaldehyde
Reactant of Route 4
2-(4-Fluorophenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)acetaldehyde
Reactant of Route 6
2-(4-Fluorophenyl)acetaldehyde

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